Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum

Ring-opening polymerization Closed-loop recyclable polymers Bio-renewable monomers

Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum (abbreviated as MeAl(BHT)₂ or MAD; C₃₁H₄₉AlO₂, MW 480.7 g/mol) is a monomeric, sterically encumbered organoaluminum Lewis acid featuring two bulky 2,6-di-tert-butyl-4-methylphenoxide (BHT) ligands and one methyl group bound to aluminum. The exceptional steric bulk of the BHT ligands prevents self-association, ensuring the compound exists as a well-defined monomer in solution—a property that underpins its dual role as a non-interacting scavenger in metallocene-catalyzed olefin polymerization and as a selective Lewis acid catalyst for ring-opening polymerization (ROP) and Lewis pair polymerization (LPP) of polar monomers.

Molecular Formula C31H49AlO2
Molecular Weight 480.7 g/mol
CAS No. 56252-55-2
Cat. No. B3144875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum
CAS56252-55-2
Molecular FormulaC31H49AlO2
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)O[Al](C)OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/2C15H24O.CH3.Al/c2*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;;/h2*8-9,16H,1-7H3;1H3;/q;;;+2/p-2
InChIKeyCXNGYHAYLBTIPZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum (CAS 56252-55-2): Organoaluminum Lewis Acid for Controlled Polymerization and Selective Synthesis


Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum (abbreviated as MeAl(BHT)₂ or MAD; C₃₁H₄₉AlO₂, MW 480.7 g/mol) is a monomeric, sterically encumbered organoaluminum Lewis acid featuring two bulky 2,6-di-tert-butyl-4-methylphenoxide (BHT) ligands and one methyl group bound to aluminum [1]. The exceptional steric bulk of the BHT ligands prevents self-association, ensuring the compound exists as a well-defined monomer in solution—a property that underpins its dual role as a non-interacting scavenger in metallocene-catalyzed olefin polymerization and as a selective Lewis acid catalyst for ring-opening polymerization (ROP) and Lewis pair polymerization (LPP) of polar monomers [2][3]. Commercially supplied as a 0.4 mol/L solution in toluene by major vendors including TCI and BOC Sciences, the compound is prepared simply by reacting trimethylaluminum with two equivalents of 2,6-di-tert-butyl-4-methylphenol without requiring elaborate purification .

Why Generic Alkylaluminum or Lewis Acid Alternatives Cannot Replace Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum


The unique combination of monomeric solution-state behavior, attenuated Lewis acidity, and steric shielding conferred by the two ortho-di-tert-butyl-substituted phenoxide ligands cannot be replicated by simpler alkylaluminum reagents (e.g., AlMe₃, AlEt₃, i-Bu₃Al) or conventional Lewis acids (e.g., BF₃·OEt₂, TiCl₄) [1][2]. Trialkylaluminum compounds undergo facile self-association and form μ-alkyl-bridged adducts with metallocenium ion-pairs, leading to catalyst inhibition and activator degradation, whereas MeAl(BHT)₂ does not coordinate to or react with common activators at ambient temperature [1]. In Lewis pair polymerization, the steric bulk of MeAl(BHT)₂ uniquely suppresses intramolecular backbiting termination while preserving sufficient monomer activation—a balance not achieved by either the more acidic Al(C₆F₅)₃ (which promotes high TOF but poor control) or the less hindered AlMe₃ (which forms unreactive heterodinuclear adducts) [2][3]. Furthermore, the compound's ease of synthesis from inexpensive, commercially available precursors (TMA + BHT-H, no purification required) distinguishes it from structurally elaborate organoaluminum catalysts such as MeAl[Salen] that demand multi-step ligand synthesis [4].

Quantitative Differentiation Evidence for Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum Versus Closest Analogs


7.5× Higher Catalytic Activity in Chemoselective Ring-Opening Polymerization Versus MeAl[Salen]

In the chemoselective ring-opening polymerization (ROP) of the bio-renewable bifunctional monomer α-methylene-δ-valerolactone (MVL), MeAl(BHT)₂ exhibits a turnover frequency (TOF) of 668 h⁻¹, which is 7.5-fold higher than the TOF of 89 h⁻¹ observed for MeAl[Salen]—a widely used organoaluminum catalyst—under comparable bulk polymerization conditions at room temperature [1]. Moreover, MeAl(BHT)₂ uniquely enables the preparation of high-molecular-weight P(MVL)ROP in bulk, a feat not achievable with any previous catalyst system including MeAl[Salen] [1].

Ring-opening polymerization Closed-loop recyclable polymers Bio-renewable monomers

Living/Controlled MMA Polymerization with Narrow Dispersity: MeAl(BHT)₂-Based Lewis Pair Versus Al(C₆F₅)₃-Based Systems

When employed as the Lewis acid component in NHC-based Lewis pair polymerization of methyl methacrylate (MMA), MeAl(BHT)₂ delivers a TOF of up to 3,000 h⁻¹ with an initiation efficiency of 60.6%, producing PMMA with high molecular weight (Mₙ up to 130 kg/mol) and extremely narrow dispersity (Đ = 1.06–1.13) [1]. In contrast, the more acidic Al(C₆F₅)₃-based Lewis pairs achieve substantially higher TOF values (up to 48,000 h⁻¹ for MMA and γMMBL) but at the cost of uncontrolled polymerization with broad dispersity due to prevalent intramolecular backbiting termination [2]. The steric shielding of MeAl(BHT)₂ is specifically credited with suppressing backbiting, a termination pathway that remains problematic in Al(C₆F₅)₃-catalyzed LPP, as demonstrated by MALDI-TOF MS analysis showing the absence of six-membered lactone chain ends [1].

Lewis pair polymerization Living polymerization Methyl methacrylate (MMA)

Non-Interacting Scavenger Performance: MeAl(BHT)₂ Preserves Metallocene Catalyst Integrity Versus Trialkylaluminum Scavengers

MeAl(BHT)₂ does not react with common activators B(C₆F₅)₃ or [Ph₃C][B(C₆F₅)₄] at 25 °C, nor does it coordinate to metallocenium ion-pairs—in sharp contrast to trialkylaluminum scavengers (AlMe₃, AlEt₃, i-Bu₃Al) which form μ-alkyl-bridged adducts that reversibly inhibit catalysts and degrade borane activators [1]. Ethylene polymerization experiments using preformed [Cp₂ZrMe][MeB(C₆F₅)₃] ion-pair established that catalyst activity is only slightly inhibited by AlMe₃ when a significant excess of MeAl(BHT)₂ is present, whereas the same amount of AlMe₃ alone causes substantial catalyst deactivation: activities in ethylene polymerization using MeAl(BHT)₂ as scavenger were approximately 10× higher than those achievable with conventional AlR₃ scavengers [1]. Specifically, at 22 °C, the rate constant for Me exchange between MeAl(BHT)₂ and the zirconocenium ion-pair has an upper limit of k ≤ 1.9 × 10⁻³ s⁻¹ (ΔG‡ ≥ 21.0 kcal mol⁻¹), confirming the kinetic inertness of MeAl(BHT)₂ toward the active catalyst species [1].

Olefin polymerization Metallocene catalysts Scavenging agent

Efficient Room-Temperature ROP of Bio-Based Macrolactones to Polyethylene-Like Materials: MeAl(BHT)₂ Matches or Exceeds Established Catalysts

In the bulk ring-opening polymerization of ω-dodecalactone (DDL) at 130 °C, MeAl(BHT)₂ achieves 89% conversion in 4 h, compared to 99% for MeAl[Salen], 88% for ZnEt₂, and only 17% for Sn(Oct)₂ under identical conditions (monomer/initiator/catalyst = 100/1/1) [1]. Critically, MeAl(BHT)₂ uniquely enables one-pot random copolymerization of macrolactones with small-ring lactones (ε-CL, δ-VL) to produce copolyesters with tunable melting temperatures spanning 48–95 °C by adjusting the monomer feed ratio—a capability not demonstrated with any single comparative catalyst [1]. Furthermore, MeAl(BHT)₂ allows sequential monomer addition to prepare well-defined block copolymers (PDDL-b-PLLA, PDDL-b-PCL, PDDL-b-PVL), and in ε-CL homopolymerization produces PCL with an ultrahigh Mₙ of 448.9 kDa [1].

Macrolactone polymerization Degradable polyesters Polyethylene-like materials

MeAl(BHT)₂/Me-ItBu Frustrated Lewis Pair Enables Ultrahigh-Molecular-Weight Biomass-Derived Acrylic Polymers (Mₙ up to 600.3 kg/mol)

A frustrated Lewis pair (FLP) constructed from MeAl(BHT)₂ and the N-heterocyclic carbene 1,3-di-tert-butyl-4,5-dimethylimidazol-2-ylidene (Me-ItBu) mediates the efficient and controlled polymerization of the inert biomass-derived acrylic monomer (E,E)-methyl sorbate (MS), affording poly(methyl sorbate) (PMS) with an exceptionally high number-average molecular weight (Mₙ) up to 600.3 kg mol⁻¹ [1]. This FLP is stable without forming abnormal Lewis adducts—a key advantage over other bis(aryloxide)alkylaluminum/NHC combinations that form adducts and lose catalytic activity—and enables efficient polymerization of MS, methyl crotonate (MC), and β-angelica (β-AL) regardless of the addition sequence of monomers [1]. The resulting PMS possesses a unique conjugated diene chain end that imparts significantly enhanced thermal stability, a feature not observed with conventional Lewis pair catalyst systems [1].

Frustrated Lewis pair Biomass-derived acrylic monomers Ultrahigh molecular weight polymers

Practically Motivated Application Scenarios for Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum Procurement


Synthesis of Closed-Loop Recyclable Functional Polyesters from Bio-Renewable MVL Monomer

Research groups and pilot-scale facilities targeting chemically recyclable thermoplastics should prioritize MeAl(BHT)₂ for the chemoselective ROP of α-methylene-δ-valerolactone (MVL). The compound's TOF of 668 h⁻¹—7.5× higher than MeAl[Salen]—coupled with its ability to produce high-molecular-weight P(MVL)ROP in bulk (a capability not shared by any prior catalyst) makes it the enabling catalyst for scalable production of functionalizable polyesters with pendent double bonds that can be quantitatively depolymerized back to monomer [1]. The catalyst is prepared in situ from commodity chemicals (TMA + BHT-H) without purification, reducing both raw material cost and synthetic complexity relative to MeAl[Salen] [1].

Precision Synthesis of Narrow-Dispersity PMMA and Block Copolymers via Living Lewis Pair Polymerization

For polymer chemistry laboratories requiring well-defined methacrylate polymers with predictable molecular weights and architectures, MeAl(BHT)₂-based Lewis pairs (in combination with NHC or pyridinylidenaminophosphine Lewis bases) are the catalyst system of choice. The documented ability to produce PMMA with Mₙ up to 130 kg/mol and Đ as low as 1.06, with a linear Mₙ-versus-conversion profile and successful chain-extension experiments, confirms the living character of this polymerization [2]. This level of control is not achievable with the more active but uncontrolled Al(C₆F₅)₃-based systems, making MeAl(BHT)₂ essential for block copolymer synthesis and precision macromolecular engineering [2].

Metallocene-Catalyzed Olefin Polymerization with Simplified Scavenger Management

Industrial polyolefin R&D and pilot-scale reactor operations using discrete metallocenium ion-pair catalysts (activated by B(C₆F₅)₃ or [Ph₃C][B(C₆F₅)₄]) benefit significantly from substituting conventional trialkylaluminum scavengers (AlMe₃, AlEt₃, i-Bu₃Al) with MeAl(BHT)₂. The compound's demonstrated inertness toward activators and ion-pairs at ambient temperature, combined with 10× higher ethylene polymerization activity compared to AlR₃ scavengers, allows the use of a large excess of scavenger without catalyst inhibition or activator degradation [3]. This simplifies reactor operation, eliminates the need for precise scavenger-to-catalyst ratio optimization, and enables more reproducible kinetic studies under industrially relevant conditions [3].

One-Pot Synthesis of Degradable Polyethylene-Like Block Copolymers with Tunable Thermal Properties

Materials science groups developing biodegradable alternatives to polyethylene should procure MeAl(BHT)₂ for the ROP of macrolactones (PDL, DDL) and their copolymerization with small-ring lactones and lactide. The catalyst enables one-pot random copolymerization to produce copolyesters with Tm adjustable over a 48–95 °C range by simply varying the monomer feed ratio, and sequential monomer addition produces well-defined block copolymers (PDDL-b-PLLA, PDDL-b-PCL, PDDL-b-PVL) [4]. The synthesis of PCL with an ultrahigh Mₙ of 448.9 kDa further demonstrates the catalyst's versatility for accessing high-performance degradable materials from a single, commercially available organoaluminum precursor [4].

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